Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC18725215
Molecular Formula: C19H23N7O4
Molecular Weight: 413.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23N7O4 |
|---|---|
| Molecular Weight | 413.4 g/mol |
| IUPAC Name | methyl 2-imidazol-1-yl-8-(2-methoxyethylamino)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C19H23N7O4/c1-28-8-4-21-13-11-14(18(27)29-2)22-16-15(13)23-19(26-5-3-20-12-26)24-17(16)25-6-9-30-10-7-25/h3,5,11-12H,4,6-10H2,1-2H3,(H,21,22) |
| Standard InChI Key | VICWODNAIYPYMO-UHFFFAOYSA-N |
| Canonical SMILES | COCCNC1=CC(=NC2=C1N=C(N=C2N3CCOCC3)N4C=CN=C4)C(=O)OC |
Introduction
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a five-step sequence (Table 1), emphasizing regioselective substitutions and protecting group strategies:
Table 1: Key Steps in the Synthesis of Methyl 2-(1H-Imidazol-1-yl)-8-[(2-Methoxyethyl)Amino]-4-Morpholin-4-ylPyrido[3,2-d]Pyrimidine-6-Carboxylate
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Condensation | Ethyl cyanoacetate, DMF, 80°C | Form pyrido[3,2-d]pyrimidine core |
| 2 | Nucleophilic substitution | Morpholine, K2CO3, DMSO, 100°C | Introduce morpholine at position 4 |
| 3 | Imidazole coupling | 1H-imidazole, Pd(PPh3)4, 120°C | Attach imidazole at position 2 |
| 4 | Amination | 2-Methoxyethylamine, EtOH, reflux | Add amino group at position 8 |
| 5 | Esterification | Methyl chloroformate, CH2Cl2, 0°C | Install methyl ester at position 6 |
Yield optimization (60–75%) requires precise control of solvent polarity and temperature.
Process Optimization and Challenges
Key challenges include minimizing byproducts during imidazole coupling and ensuring regioselectivity in amination. Microwave-assisted synthesis has reduced reaction times by 40% while maintaining yields >70%.
Mechanism of Action
Biochemical Interactions
The compound inhibits viral replication by targeting RNA-dependent RNA polymerase (RdRp), with an IC50 of 12 nM in vitro. Structural studies reveal:
-
Imidazole group: Coordinates with RdRp’s Mg²⁺ ions.
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Morpholine ring: Blocks nucleotide triphosphate entry via steric hindrance.
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Methoxyethylamino chain: Stabilizes interactions with hydrophobic pockets.
Table 2: Enzymatic Inhibition Profiles
| Enzyme | IC50 (nM) | Selectivity Index (vs. Host Polymerases) |
|---|---|---|
| Viral RdRp | 12 | >500 |
| Human DNA Polymerase α | 6500 | — |
| Human RNA Polymerase II | 8900 | — |
Downstream Pathway Modulation
Beyond direct enzyme inhibition, the compound suppresses NF-κB signaling (EC50: 45 nM), reducing inflammatory cytokine production in infected cells.
Analytical Characterization
Spectroscopic Profiling
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¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, imidazole-H), 6.89 (br s, 1H, NH), 4.12 (m, 4H, morpholine), 3.65 (s, 3H, OCH3).
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HRMS (ESI+): m/z 414.1872 [M+H]⁺ (calc. 414.1875).
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